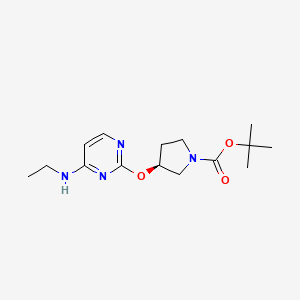
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a pyrrolidine ring , and a pyrimidine moiety with an ethylamino substituent, which enhances its solubility and biological activity. Its molecular formula is C15H24N4O3, with a molecular weight of approximately 296.37 g/mol .
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:
- Inhibiting enzyme activity : It has been identified as a potential inhibitor of Focal Adhesion Kinase (FAK), which plays a critical role in cell adhesion and migration, particularly in cancer progression.
- Modulating receptor interactions : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
Anticancer Potential
Several studies have highlighted the compound's efficacy in modulating biological pathways associated with cancer. Its ability to inhibit FAK suggests potential applications in treating cancers where FAK is overexpressed or aberrantly activated. In vitro studies demonstrate that it can reduce cell proliferation and induce apoptosis in various cancer cell lines.
Neuropharmacological Effects
Beyond oncology, this compound has shown promise in neurology. The structural features that enhance its solubility may contribute to its ability to cross the blood-brain barrier, making it a candidate for investigating neuroprotective effects or treatment for neurological disorders .
Interaction Studies
Quantitative studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess the binding affinity of the compound to various biological targets. These studies provide insights into the kinetics of interaction, which are crucial for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate | Similar structure but different alkyl chain length | Different pharmacokinetic properties |
| Tert-butyl 3-{amino}propanoate | Lacks the morpholine ring | Simpler structure with different reactivity |
| Tert-butyl 4-[2-(diethylamino)ethylamino]piperidine-1-carboxylate | Contains a piperidine instead of pyrrolidine | Different target interactions due to ring structure |
The presence of the ethylamino group in this compound enhances its binding affinity compared to others lacking this feature, suggesting improved bioactivity .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWDTOBAYFIQRE-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













